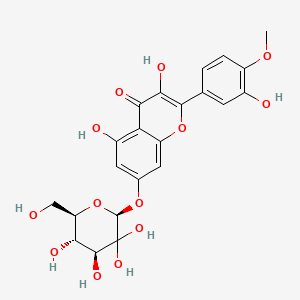![molecular formula C36H43N7O3 B12375681 1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reagents: 5-methyl-1H-indazole, 1-methylpiperidine, sodium hydride
- Conditions: Stirring at room temperature in dimethylformamide
Spirocyclic Structure Formation:
- Reagents: 2,7-diazaspiro[3.5]nonane, ethyl vinyl ether
- Conditions: Heating under nitrogen atmosphere
Attachment of Prop-2-en-1-one Group:
- Reagents: acryloyl chloride, triethylamine
- Conditions: Stirring at low temperature in dichloromethane
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinazoline core, followed by the introduction of the indazole and piperidine moieties. The final steps involve the formation of the spirocyclic structure and the attachment of the prop-2-en-1-one group.
-
Quinazoline Core Formation:
- Reagents: 2-aminobenzonitrile, ethyl chloroformate
- Conditions: Reflux in anhydrous ethanol
Analyse Chemischer Reaktionen
Types of Reactions: 1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Aqueous or organic solvents, controlled temperature
- Major Products: Oxidized derivatives with altered functional groups
-
Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents, low temperature
- Major Products: Reduced derivatives with hydrogenated functional groups
-
Substitution:
- Reagents: Halogenating agents, nucleophiles
- Conditions: Solvent choice depending on the nucleophile, temperature control
- Major Products: Substituted derivatives with new functional groups
Wissenschaftliche Forschungsanwendungen
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
-
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties.
- Studied for its ability to modulate specific biological pathways.
-
Industry:
- Used in the development of advanced materials.
- Studied for its potential applications in catalysis and material science.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one can be compared with other quinazoline derivatives, indazole derivatives, and spirocyclic compounds.
Uniqueness:
- The combination of the quinazoline core, indazole moiety, and spirocyclic structure makes this compound unique.
- Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
Eigenschaften
Molekularformel |
C36H43N7O3 |
|---|---|
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C36H43N7O3/c1-6-24-19-26-32(33(45-8-3)31(24)30-23(4)9-10-28-27(30)20-37-40-28)38-35(46-25-11-15-41(5)16-12-25)39-34(26)42-17-13-36(14-18-42)21-43(22-36)29(44)7-2/h6-7,9-10,19-20,25H,1-2,8,11-18,21-22H2,3-5H3,(H,37,40) |
InChI-Schlüssel |
RTGLLUBINICLSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC2=C1N=C(N=C2N3CCC4(CC3)CN(C4)C(=O)C=C)OC5CCN(CC5)C)C=C)C6=C(C=CC7=C6C=NN7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



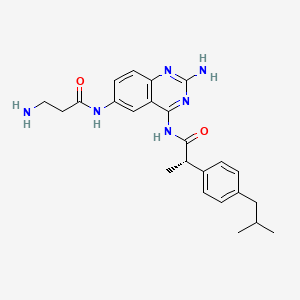

![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
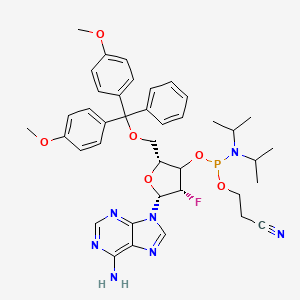

![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)

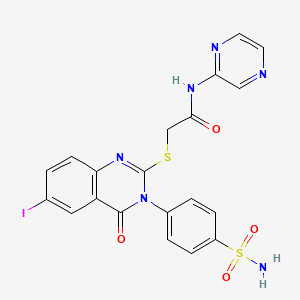
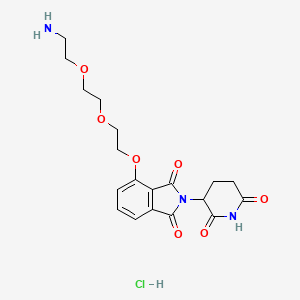
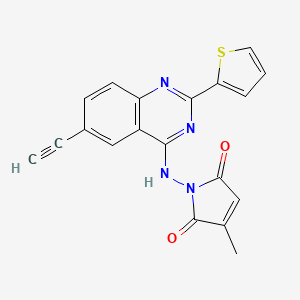
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
